Mkk7-cov-2

Description

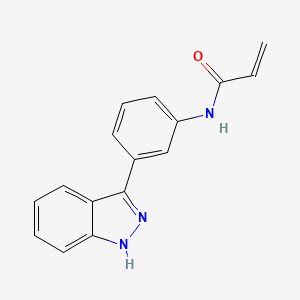

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H13N3O |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

N-[3-(1H-indazol-3-yl)phenyl]prop-2-enamide |

InChI |

InChI=1S/C16H13N3O/c1-2-15(20)17-12-7-5-6-11(10-12)16-13-8-3-4-9-14(13)18-19-16/h2-10H,1H2,(H,17,20)(H,18,19) |

InChI Key |

SYTUFLIGWRGQDS-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)NC1=CC=CC(=C1)C2=NNC3=CC=CC=C32 |

Origin of Product |

United States |

Molecular Mechanisms and Regulatory Dynamics of Mkk7 Activity

Structural Basis of MKK7 Kinase Domain Functionality

The MKK7 protein consists of several domains critical for its function within the MAPK signaling cascade. These include a docking (D) domain, a kinase domain, and a domain for versatile docking (DVD) domain. researchgate.net The kinase domain, located approximately at residues 120–380 in human MKK7, contains a conserved Ser–Xaa–Ala–Lys–Thr (S–X–A–K–T) motif that serves as a phosphorylation site for upstream MAP3Ks. researchgate.net The catalytic domain of MKK7 exhibits plasticity, and crystal structures have provided insights into its active state, revealing structural features conserved among MAP2Ks. nih.govrcsb.org The N-terminal regulatory helix within the catalytic domain plays a role in mediating kinase activation. nih.gov

MKK7 exists in multiple isoforms due to alternative splicing, with variations in their N- and C-termini. wikipedia.org In humans, four variants have been identified, while mice have six. researchgate.net These isoforms can range in size and may exhibit differing basal activities and binding affinities for their interaction partners. wikipedia.org

Allosteric Regulation and Conformational Dynamics of MKK7

Protein kinases like MKK7 undergo dynamic conformational changes that are essential for their function and regulation. elifesciences.org Allosteric regulation, which involves binding of molecules to sites distinct from the active site, can significantly influence kinase activity by inducing conformational and dynamic changes in the protein structure. elifesciences.org Studies utilizing techniques such as NMR spectroscopy and X-ray crystallography have provided insights into the structural and dynamic behavior of MKK7, particularly in complex with its downstream partner JNK. pnas.orgnih.gov

The N-terminal regulatory domain of MKK7, which is intrinsically disordered, plays a crucial role in controlling signaling specificity by binding to cognate MAPKs via linear docking motifs. pnas.orgnih.gov MKK7 is unique among human MKKs in possessing three putative docking sites (D1, D2, and D3) within this regulatory domain. pnas.org These docking sites interact with JNK, and their cooperative interaction contributes to the selective binding and signal transmission. nih.gov Crystal structures of JNK1 in complex with an MKK7 docking site have revealed alternative binding modes, highlighting the dynamic nature of their interaction. pnas.orgnih.gov Allosteric pockets have also been identified in MKK7, presenting potential targets for modulation by small molecules. nih.govrcsb.org

Phosphorylation-Dependent Activation Cascades Involving MKK7

MKK7 activity is primarily regulated by phosphorylation within its kinase domain, a process mediated by upstream MAP3Ks. researchgate.netoup.comwikipedia.org This phosphorylation occurs on specific serine and threonine residues within the S-X-A-K-T motif of the catalytic domain. researchgate.netoup.comwikipedia.org Once activated, MKK7, in turn, phosphorylates and activates downstream JNK kinases by targeting a conserved Thr-Pro-Tyr (TPY) motif in their activation loop. oup.commdpi.com

Upstream MAP3K Interactions and Activation of MKK7 (e.g., MEKK3, MLK2, MLK3, DLK, ASK1)

A variety of MAP3Ks can phosphorylate and activate MKK7 in response to diverse stimuli. These upstream kinases include MEKK3, MLK2, MLK3, DLK, and ASK1. nih.govresearchgate.netbio-rad.com The DVD domain located at the C-terminus of MKK7 plays an important role in the docking and interaction with these upstream MAP3Ks. researchgate.netgenecards.org

The interaction between specific MAP3Ks and MKK7 is often facilitated or stabilized by scaffold proteins, contributing to the specificity and efficiency of signal transduction. nih.govresearchgate.net For instance, JIP proteins can interact with certain MAP3Ks and MKK7, bringing them into proximity for effective phosphorylation. nih.govnih.govmdpi.com

Downstream JNK Substrate Phosphorylation by MKK7 (e.g., JNK1, JNK2)

MKK7 is a direct upstream activator of the JNK group of MAP kinases, specifically JNK1 (MAPK8) and JNK2 (MAPK9). nih.govmdpi.compnas.orgpnas.org MKK7 phosphorylates both a threonine and a tyrosine residue within the TPY motif in the activation loop of JNK proteins, which is required for their full activation. oup.commdpi.com While both MKK4 and MKK7 can activate JNK, MKK7 shows a preference for phosphorylating the threonine residue, whereas MKK4 preferentially phosphorylates the tyrosine residue. oup.commdpi.com The dual phosphorylation by MKK4 and MKK7 leads to synergistic activation of JNK. oup.com

Activated JNK1 and JNK2 then phosphorylate a wide range of downstream substrates, including transcription factors like c-Jun and ATF2, as well as other proteins involved in various cellular processes. oup.commdpi.comnih.gov

Role of Scaffold Proteins in MKK7/JNK Complex Assembly and Specificity (e.g., JIP1, Arrestin-3)

Scaffold proteins play a critical role in organizing MAPK signaling modules, including the MKK7/JNK pathway. nih.govnih.govplos.org These proteins lack catalytic activity themselves but facilitate the assembly of multi-protein complexes, bringing upstream kinases, MKK7, and downstream JNKs into close proximity. nih.govnih.govplos.orgmdpi.com This spatial organization enhances the efficiency and specificity of signal transmission and can influence the duration and intensity of the signal. nih.govplos.org

Several scaffold proteins have been identified that interact with components of the MKK7/JNK pathway, including the JNK-interacting proteins (JIPs) and Arrestin-3. nih.govnih.govplos.org JIP1, for example, contains domains that allow it to interact with JNK1 and JNK2, as well as certain MAP3Ks (like MEKK3, MLK, and DLK) and specifically with MKK7 among the MAP2Ks. nih.govnih.govmdpi.compsu.edu The interaction of JIP1 with MLK and MKK7 has been shown to enhance JNK activation. nih.gov Other JIPs, such as JIP2 and JIP3, also interact with MKK7 and are involved in the formation of JNK signaling complexes, although they may exhibit different binding preferences for JNK isoforms and MAP3Ks. nih.govnih.govmdpi.com

Arrestin-3 has also been reported to function as a scaffold for MAPK activation, including the JNK pathway. nih.govmdpi.comresearchgate.netnih.gov Arrestin-3 can interact with MKK7 and promote the phosphorylation of JNK isoforms, including JNK1 and JNK2. nih.govresearchgate.netnih.gov The scaffolding function of arrestin-3 can lead to a biphasic effect on JNK phosphorylation, where low concentrations enhance activity, while higher concentrations can be inhibitory, a characteristic feature of scaffold proteins. plos.orgnih.gov

Post-Translational Modifications Beyond Phosphorylation Regulating MKK7 Activity

While phosphorylation is the primary mechanism regulating MKK7 activity, other post-translational modifications can also play a role. Although the provided search results primarily focus on phosphorylation and protein-protein interactions, other modifications such as ubiquitination, acetylation, or sumoylation could potentially influence MKK7 stability, localization, or interaction with other proteins, thereby modulating its activity. However, detailed research findings on such modifications for MKK7 were not extensively covered in the provided search snippets. Further research would be needed to fully elucidate the role of post-translational modifications beyond phosphorylation in the comprehensive regulation of MKK7.

Compound and Protein Information

| Name | Type | PubChem CID (or relevant identifier) |

| MKK7 | Protein | Gene ID: 8446 (MAP2K7) |

| JNK1 | Protein | Gene ID: 5599 (MAPK8) |

| JNK2 | Protein | Gene ID: 5601 (MAPK9) |

| MEKK3 | Protein | Gene ID: 4210 (MAP3K3) |

| MLK2 | Protein | Gene ID: 10996 (MAP3K10) |

| MLK3 | Protein | Gene ID: 4296 (MAP3K11) |

| DLK | Protein | Gene ID: 8788 (MAP3K12) |

| ASK1 | Protein | Gene ID: 4217 (MAP3K5) |

| JIP1 | Protein | Gene ID: 4295 (MAPK8IP1) |

| Arrestin-3 | Protein | Gene ID: 407 (ARRB2) |

Note: PubChem is primarily a database for chemical compounds. While some proteins or related small molecules (e.g., inhibitors) may have PubChem CIDs, the primary identifiers for proteins are typically found in protein databases like NCBI Protein or UniProt. The table above provides Gene IDs as relevant identifiers for these proteins.

Role of Mkk7 Signaling in Cellular Physiology and Pathophysiology

MKK7 in General Cellular Processes

MKK7 plays a significant role in regulating fundamental cellular processes, often through its activation of the JNK pathway. biorxiv.orgnih.gov Its involvement extends to controlling cell growth, differentiation, and the cell cycle. patsnap.comnih.govtandfonline.com

Cell Proliferation and Differentiation Regulation

MKK7-JNK signaling is implicated in the regulation of cell proliferation and differentiation. Studies using MKK7-deficient mouse embryonic fibroblasts (MEFs) have shown impaired proliferation and premature senescence, suggesting that MKK7-JNK signaling is directly responsible for controlling these processes. tandfonline.com Reexpression of wild-type MKK7 can reverse the reduced proliferation observed in MKK7-deficient MEFs. tandfonline.com The MKK7-JNK-c-Jun pathway has been shown to couple developmental cues to proliferation. tandfonline.com

However, the role of MKK7 in proliferation can be context-dependent and cell-type specific. For example, while loss of MKK7 in fibroblasts leads to impaired proliferation, MKK7-deficient mast cells have shown hyperproliferation in response to certain growth factors, linked to the upregulation of cyclin D1. nih.govnih.govrupress.org

In the context of differentiation, MKK4 and MKK7 appear to have complementary roles in activating the JNK-c-Jun cascades, which may be necessary for the survival of differentiated cells. researchgate.net Studies on mouse embryonic stem (ES) cell differentiation have indicated that MKK7 can influence cardiogenesis. researchgate.net

Cell Cycle Regulation and Senescence

MKK7 is involved in regulating the cell cycle, particularly coupling stress signaling to G2/M cell cycle progression. tandfonline.comnih.gov MKK7-deficient MEFs display increased cells at the G2 boundaries compared to wild-type MEFs and show premature senescence. tandfonline.comnih.govresearchgate.net CDC2 (CDK1), a key kinase in G2/M transition, has been identified as a molecular target for the MKK7-JNK-c-Jun signaling pathway. tandfonline.comnih.gov Loss of MKK7 can lead to decreased expression of CDC2 mRNA. tandfonline.com The MKK7-JNK-c-Jun pathway links developmental and environmental cues to G2/M cell cycle progression and cellular senescence. nih.gov

MKK7 also plays a role in cellular senescence induced by oncogenic stress. researchgate.netgorgoulis.grnih.gov Loss of MKK7 can lead to decreased staining of senescence-associated markers and a concomitant increase in proliferation in tumor models. researchgate.netgorgoulis.gr MKK7 influences oncogene-induced cellular senescence by regulating p53 protein stability. researchgate.netgorgoulis.grnih.gov

MKK7 in Stress Response Pathways

MKK7 is a key mediator in cellular responses to various forms of stress, activating the JNK pathway which is central to these responses. biorxiv.orgpatsnap.comnih.govnih.govbiolegend.com

Osmotic Stress and Genomic Damage Responses

MKK7 is activated in response to osmotic stress and genomic damage. nih.govresearchgate.netd-nb.infooup.comdntb.gov.ua The MKK7-JNK pathway is activated by DNA damage, for instance, by ionizing radiation, through mechanisms involving PKCδ. nih.gov Oncogenic stress can also trigger DNA damage during replication, leading to the activation of the MKK7-JNK pathway and subsequent p53-mediated apoptosis. nih.gov MKK7 couples oncogenic and genotoxic stress to the stability of p53, which is essential for cell cycle arrest and tumor suppression. gorgoulis.grnih.gov

Inflammatory Cytokine-Induced Signaling

MKK7 is a critical component of the signaling pathways activated by inflammatory cytokines, such as TNFα and IL-1. biorxiv.orgnih.govbiolegend.comd-nb.infonih.gov These cytokines trigger signal transduction mechanisms that lead to the phosphorylation and activation of MKK4 and MKK7. nih.gov MKK7 plays a major role in TNFα- and LPS-activated JNK signaling and cytokine production in macrophages. nih.gov Cytokine-induced JNK activation is strictly dependent on MKK7 in certain cell types, such as fibroblast-like synoviocytes. d-nb.info The MKK4 and MKK7 pathways are mediators of cytokine signaling, leading to JNK and p38 MAPK activation and the transcriptional activation of cytokine genes. biorxiv.org

MKK7 in the Context of Viral Infection Mechanisms

MKK7 signaling, particularly through the JNK pathway, plays a role in the cellular response to viral infections. plos.orgnih.govnih.govull.esfao.org This involves mediating apoptosis of infected cells and influencing inflammatory responses. plos.orgnih.govnih.govull.esfao.org

The mitochondrial antiviral signaling protein (MAVS) is crucial for the innate immune response during viral infection. plos.orgnih.govnih.govull.esfao.org Upon viral infection, MAVS can recruit MKK7 onto mitochondria, leading to the specific activation of JNK2. plos.orgnih.govnih.govull.esfao.org This MAVS-MKK7-JNK2 axis defines a novel apoptotic signaling pathway that sacrifices virus-infected host cells, thereby limiting viral spread and dampening virus-induced inflammatory injury. plos.orgnih.govnih.govull.esfao.org Studies using MKK7-deficient cells have shown an inability to initiate virus-induced apoptosis. plos.orgnih.govull.es

In the context of coronaviruses, including SARS-CoV and potentially SARS-CoV-2, the JNK signaling pathway, involving upstream kinases like MKK4 and MKK7, might play a role in virus-induced apoptosis and the production of pro-inflammatory cytokines through AP-1 activation. nih.govresearchgate.net The coronavirus infectious bronchitis virus (IBV) stimulates the JNK pathway by activating MKK7, which increases virus-induced apoptosis in certain cell lines. nih.govresearchgate.net While the article specifically requested focus on "Mkk7-cov-2", research indicates that MKK7's role in viral infections, including coronaviruses, is primarily through its function as a protein kinase within the JNK signaling cascade, influencing outcomes like apoptosis and inflammation. plos.orgnih.govnih.govull.esfao.orgnih.govresearchgate.net

MKK7 Activation by Viral Components (e.g., SARS-CoV, SARS-CoV-2 proteins)

Viral components can trigger the activation of the JNK signaling pathway, with MKK7 often playing a key role. For instance, the coronavirus infectious bronchitis virus (IBV) stimulates the JNK pathway by activating MKK7, which contributes to virus-induced apoptosis. nih.govnih.gov Studies have shown that MKK7, but not MKK4, is primarily responsible for IBV-induced JNK activation. nih.gov Similarly, Vaccinia virus (VACV) infection also leads to JNK1/2 stimulation, and both MKK4 and MKK7 are capable of transmitting signals that result in JNK1/2 phosphorylation during VACV infection. nih.gov

Regarding SARS-CoV and SARS-CoV-2, the JNK signaling pathway, activated by MKK4 and MKK7, is implicated in various cellular processes relevant to infection, including the inflammatory response, cell proliferation, survival, and death. nih.gov The SARS-CoV 3b protein has been shown to stimulate the expression of the transcription factor AP-1 by activating JNK and ERK signaling pathways in Huh7 cells, contributing to pro-inflammatory cytokine production. nih.gov It is suggested that JNK and its upstream pathways, such as MKK4 and MKK7, might play a major role in SARS-CoV-2-induced apoptosis and the production of pro-inflammatory cytokines through AP-1 activation in response to infection. nih.gov Some SARS-CoV proteins, including N, 3a, 3b, and 7a, have been reported to activate p38 MAPK, suggesting a potential for SARS-CoV-2 proteins to also trigger this pathway. nih.gov

Modulation of Host Immune Response by MKK7 during Viral Pathogenesis

MKK7-mediated JNK activation can influence the host immune response during viral infection. The JNK pathway is involved in activating antiviral and pro-inflammatory cytokines, partly through the activation of transcription factor AP-1. nih.gov During HCoV-229E infection, JNK pathway activation has been observed, playing a role in innate immunity by inducing IFN-β and IL-8. nih.gov In the context of avian coronavirus, JNK-dependent pro-apoptotic activity is induced through MAP2K7 upregulation in patients with post-COVID-19 infection. researchgate.net

However, the interplay is complex. While the MAVS-MKK7-JNK2 pathway can mediate virus-induced apoptosis as an innate immune protection mechanism, some viruses have evolved strategies to interfere with this pathway. asm.orgnih.gov Hepatitis B virus (HBV) core protein, for instance, can abrogate the interaction between MKK7 and RACK1, a scaffold protein that facilitates MKK7 phosphorylation, thereby downregulating TNF-α-induced phosphorylation of MKK7 and JNK activation, which sensitizes hepatocytes to TNF-α-induced apoptosis. asm.orgnih.gov This suggests a mechanism by which viral proteins can modulate host signaling to influence immune responses and cell fate.

Interplay with Apoptosis Pathways in Virally Infected Cells

Apoptosis, or programmed cell death, is a crucial host defense mechanism to eliminate virus-infected cells and limit viral spread. nih.govplos.org The MKK7-JNK pathway is intricately involved in regulating apoptosis during viral infection. The mitochondrial antiviral signaling protein (MAVS) plays an essential role in virus-induced apoptosis by recruiting MKK7 onto mitochondria, which then specifically activates JNK2 and triggers apoptosis. nih.govplos.orgplos.org This MAVS-MKK7-JNK2 axis represents a novel apoptotic signaling pathway during viral infection. nih.govplos.org Studies using MKK7-deficient cells have shown impaired virus-induced apoptosis. nih.govplos.orgplos.org

Conversely, some viruses or viral proteins can interfere with MKK7-mediated pro-apoptotic signaling. The antiapoptotic protein c-FLIPL can directly bind to MKK7 and inhibit the JNK pathway, potentially suppressing apoptosis in infected cells. embopress.org Hepatitis B virus core protein's ability to disrupt the MKK7-RACK1 interaction also impacts apoptosis sensitivity. asm.orgnih.gov The balance between pro-apoptotic signals mediated by MKK7-JNK and viral strategies to evade apoptosis is critical for the outcome of infection.

Alterations in Global Phosphorylation Landscapes During Viral Infection

Viral infection induces significant changes in the host cell's phosphorylation landscape, reflecting the rewiring of cellular pathways in response to infection. nih.gov These alterations can affect numerous host proteins and, in some cases, viral proteins themselves. For example, in SARS-CoV-2 infected cells, the phosphorylation of many host cell proteins increases, and viral proteins like N, M, S, 3a, and 9b can also be phosphorylated. mdpi.com While general phosphorylation changes are observed, specific data detailing the global phosphorylation landscape directly controlled by MKK7 during SARS-CoV or SARS-CoV-2 infection requires further detailed investigation. However, given MKK7's central role in activating JNK, which phosphorylates various downstream targets, it is expected that MKK7 activity contributes to the broader phosphorylation changes observed during viral infection. mdpi.com

MKK7 in Cancer Pathogenesis and Progression

MKK7 plays a complex and sometimes contradictory role in cancer, acting as both a tumor suppressor and, in certain contexts, contributing to tumor progression. nih.govnih.govbiorxiv.org Its involvement is often linked to its regulation of cell survival, proliferation, and apoptosis.

MKK7's Involvement in Tumor Cell Survival and Apoptosis

However, the role of MKK7 in apoptosis can be context-dependent. While MKK7 is an upstream activator of pro-apoptotic JNK kinases, its inhibition through interaction with proteins like GADD45β can contribute to survival in certain cancer conditions, such as Multiple Myeloma. nih.govaacrjournals.orgresearchgate.net Disruption of the GADD45β/MKK7 complex can induce proapoptotic JNK signaling in Multiple Myeloma cells. aacrjournals.org Thus, the balance of MKK7 activity and its interactions with regulatory proteins significantly influences tumor cell fate.

Specific Cancer Types Linked to MKK7 Dysregulation (e.g., Multiple Myeloma, T-cell Acute Lymphoblastic Leukemia)

Dysregulation of MKK7 signaling has been linked to the pathogenesis and progression of several cancer types.

Multiple Myeloma: Multiple Myeloma (MM) is a hematological cancer characterized by the malignant proliferation of plasma cells in the bone marrow. institut-curie.org Aberrant activation of NF-κB signaling is common in MM and promotes cancer cell survival. aacrjournals.orgresearchgate.net The NF-κB target gene GADD45β, which inhibits MKK7, is often elevated in plasma cells from MM patients and correlates with decreased survival. aacrjournals.orgresearchgate.net GADD45β is essential for NF-κB-mediated survival of MM cells by inhibiting MKK7-JNK-driven apoptosis. aacrjournals.orgresearchgate.net Targeting the GADD45β/MKK7 complex has been explored as a therapeutic strategy to selectively inhibit NF-κB signaling and induce apoptosis in MM cells. biorxiv.orgaacrjournals.orgresearchgate.net Proteomic analysis has revealed higher levels of MAP2K7 expression in myeloma compared to other cancer types. frontiersin.org

T-cell Acute Lymphoblastic Leukemia: T-cell Acute Lymphoblastic Leukemia (T-ALL) is an aggressive hematological malignancy arising from T-cell progenitors. frontiersin.orgmdpi.comwikipedia.org Dysregulation of kinase signaling pathways, including the MAPK pathway, is implicated in T-ALL pathogenesis. mdpi.comnih.gov The absence of KLF4, a regulator of the JNK pathway by inhibiting the gene coding for MKK7, can induce excessive MKK7 expression, leading to increased proliferation of leukemic cells and contributing to T-ALL. nih.gov Samples from pediatric T-ALL patients have shown epigenetic silencing of KLF4 with elevated activation of the MAP2K7-JNK pathway. frontiersin.org

Other cancer types where MKK7 dysregulation or its pathway components have been implicated include hepatocellular carcinoma (HCC), prostate cancer, lung carcinoma, mammary tumors, and colorectal cancer. nih.govnih.govresearchgate.netplos.org In HCC, MKK7 knockdown has been shown to augment TNF-α-induced apoptosis and inhibit colony formation. researchgate.net In lung and mammary cancer mouse models, MKK7 functions as a tumor suppressor. nih.govgorgoulis.gr Overexpression of MAP2K7 has been documented in a range of malignancies and is associated with poor prognosis, enhanced aggressiveness, and distant metastasis. researchgate.net

Table of Mentioned Names

| Name | Type | PubChem CID (if applicable) |

| MKK7 (MAP2K7) | Protein Kinase | - |

| SARS-CoV | Virus | - |

| SARS-CoV-2 | Virus | - |

| JNK (JNK1, JNK2, JNK3) | Protein Kinase | - |

| MKK4 (MAP2K4) | Protein Kinase | - |

| MAVS | Protein | - |

| RACK1 | Scaffold Protein | - |

| GADD45β (GADD45B) | Protein | - |

| c-FLIPL | Protein | - |

| p53 | Protein | - |

| KLF4 | Transcription Factor | - |

| AP-1 | Transcription Factor | - |

| NF-κB | Transcription Factor | - |

| DTP3 | Peptide | - |

| Multiple Myeloma | Cancer Type | - |

| T-cell Acute Lymphoblastic Leukemia | Cancer Type | - |

| IBV | Virus | - |

| VACV | Virus | - |

| HBV | Virus | - |

| TNF-α | Cytokine | - |

| IL-8 | Cytokine | - |

| IFN-β | Cytokine | - |

| HCC | Cancer Type | - |

Rational Design and Optimization of Mkk7 Targeting Compounds

Identification of MKK7 Modulators through High-Throughput Screening.

High-throughput screening (HTS) plays a crucial role in the initial identification of potential MKK7 modulators. This involves screening large libraries of diverse chemical compounds against MKK7 to find hits that can either inhibit or activate its activity. patsnap.com HTS campaigns can utilize various assay formats, including biochemical assays measuring kinase activity and cell-based assays assessing downstream effects like JNK phosphorylation. researchgate.netnih.gov

For instance, an In-Cell Western (ICW) assay has been used as a high-throughput cellular assay to quantify the level of phosphorylated JNK (p-JNK) in cells treated with compound libraries. acs.orgnih.gov This allows for the identification of compounds that inhibit MKK7's ability to activate JNK in a cellular context. acs.orgnih.gov Another approach involved screening over 6,000 compounds using a high-throughput ELISA system to find inhibitors of the interaction between MKK7 and TIPRL, a binding partner. oncotarget.com

Advances in HTS and computational drug design have facilitated the identification and optimization of MKK7 modulators with improved specificity and efficacy. patsnap.com

Structure-Based Drug Discovery Approaches for MKK7 Inhibitors.

Structure-based drug discovery (SBDD) leverages the three-dimensional structure of MKK7 to design inhibitors that bind with high affinity and selectivity. nih.govnih.gov Knowledge of the ATP-binding pocket and other potential binding sites, such as allosteric sites or the "back pocket," is crucial for this approach. nih.govacs.orgresearchgate.netbiorxiv.org

Crystal structures of MKK7, including in complex with inhibitors, provide detailed insights into the binding modes and interactions. researchgate.netbiorxiv.org For example, crystal structures have revealed how certain compounds bind covalently to Cys218 in the ATP-binding domain. researchgate.netbiorxiv.org SBDD can guide the design of compounds that exploit specific features of the MKK7 binding site that are distinct from other kinases, thereby enhancing selectivity. nih.govnih.govbindingdb.org Structure-based design efforts have led to the identification of novel scaffolds for MKK7 inhibitors. nih.govacs.orgresearchgate.net

Covalent MKK7 Inhibitors Targeting Specific Residues (e.g., Cys218).

Covalent inhibitors form a stable chemical bond with a specific amino acid residue on the target protein, often leading to prolonged inhibition. nih.govacs.org In MKK7, Cysteine 218 (Cys218), located near the hinge region in the ATP-binding domain, is a key target for covalent inhibitors. nih.govacs.orgresearchgate.netbiorxiv.org Only a limited number of kinases in the kinome possess a cysteine residue at the corresponding position, which can be exploited for designing selective covalent inhibitors. nih.govresearchgate.net

Compounds bearing electrophilic warheads, such as acrylamide (B121943) moieties, can react with the nucleophilic thiol group of Cys218, forming a covalent adduct. nih.govresearchgate.net Examples of covalent MKK7 inhibitors targeting Cys218 have been reported, including pyrazolopyrimidine-based compounds and indazole-based arylacylamides. nih.govacs.orgnih.govresearchgate.netnih.gov The covalent binding mode to Cys218 has been confirmed by X-ray crystallography and mass spectrometry. nih.govbiorxiv.orgnih.gov

Ligand Design Strategies for Enhanced Selectivity and Binding Affinity.

Achieving high selectivity for MKK7 over other kinases, particularly other MAP2Ks like MKK4 which shares structural homology, is a major challenge in inhibitor development. nih.govnih.govmdpi.com Ligand design strategies focus on exploiting the subtle differences in the binding pockets of MKK7 and off-target kinases. nih.govnih.gov

Strategies include designing compounds that:

Target allosteric sites distinct from the highly conserved ATP-binding site. nih.govbiorxiv.org

Occupy regions within the ATP-binding pocket that differ among kinases, such as the "back pocket". acs.orgresearchgate.netbiorxiv.org

Form specific interactions with residues unique to MKK7 or less conserved in other kinases. nih.govembopress.org

Utilize covalent binding to a strategically located residue like Cys218, which is present in only a small subset of kinases. nih.govresearchgate.net

Structure-activity relationship (SAR) studies are essential to understand how modifications to the compound structure impact potency and selectivity. nih.gov For instance, modifications to the substituents of pyrazolopyrimidine-based inhibitors have been shown to influence interactions in the MKK7 back pocket, affecting cellular potency. acs.orgnih.gov

Late-Stage Functionalization and Library Generation for Compound Optimization.

Late-stage functionalization (LSF) is a powerful synthetic strategy that allows for the diversification of lead compounds at a late stage of synthesis. nih.govacs.orgnih.gov This enables the rapid generation of libraries of analogs from a common intermediate, facilitating extensive SAR exploration and compound optimization. acs.orgnih.gov

For covalent MKK7 inhibitors, LSF can be challenging due to the reactivity of the electrophilic warhead. acs.orgnih.gov However, methods like copper-catalyzed azide-alkyne cycloaddition (CuAAC) have been successfully applied for the LSF of acrylamide-based kinase inhibitors targeting MKK7. nih.govacs.orgnih.gov This approach allows the synthesis of hundreds of compounds on a nanomole scale, which can then be screened in high-throughput assays without extensive purification. nih.govacs.orgnih.gov This significantly accelerates the identification of compounds with improved potency and physicochemical properties. acs.orgnih.gov

Studies using LSF have demonstrated that this approach can lead to the identification of compounds with significantly increased inhibitory activity compared to the parental compounds. nih.govacs.orgnih.gov

Exploration of MKK7 Binding Partners as Therapeutic Targets.

Beyond directly inhibiting the kinase activity of MKK7, targeting its interactions with binding partners represents an alternative therapeutic strategy. MKK7 interacts with various proteins, including scaffold proteins like JIPs and other partners such as GADD45β and TIPRL, which regulate its activity and pathway signaling. nih.govoncotarget.comembopress.orgmdpi.com

Disrupting the interaction between MKK7 and its activating partners or stabilizing its interaction with inhibitory partners can modulate the JNK pathway. nih.govoncotarget.commdpi.com For example, the interaction between MKK7 and GADD45β has been identified as a therapeutic target in multiple myeloma. nih.govmdpi.com Compounds like DTP3 have been developed to specifically target the GADD45β-MKK7 interaction, leading to the displacement of GADD45β and activation of JNK-dependent apoptosis. nih.govmdpi.com Similarly, inhibiting the interaction between MKK7 and TIPRL has been explored as a strategy to enhance TRAIL-induced apoptosis in hepatocellular carcinoma. oncotarget.com Screening efforts have identified compounds, such as TRT-0002 and its analogs (TRT-0029 and TRT-0173), that inhibit the MKK7-TIPRL interaction and sensitize cancer cells to TRAIL. oncotarget.com

Targeting protein-protein interactions of MKK7 may offer a way to achieve selectivity and avoid the challenges associated with targeting the highly conserved ATP-binding site. nih.gov

Data Tables

While detailed quantitative data (e.g., IC50 values for a large set of compounds) that could form comprehensive interactive tables across all sections were not consistently available in a structured format across the search results for direct extraction into tables here, the research findings highlight specific examples and general trends in potency and selectivity.

For instance, compound 4a is reported to have a potency of 10 nM in a biochemical assay and inhibits MKK7 by covalently reacting to Cys218. nih.govresearchgate.net Another study mentions compounds 1b and 1k showing increased inhibitory activity compared to their parental compound in a cellular assay. acs.org

The following table summarizes some reported findings related to MKK7 inhibitors:

| Compound/Strategy | Target Residue/Interaction | Key Finding | Source(s) |

| Compound 4a | Cys218 | Potent covalent inhibitor (10 nM in biochemical assay). nih.govresearchgate.net | nih.govresearchgate.net |

| Pyrazolopyrimidine-based compounds | Cys218 | Rationally designed covalent inhibitors with tunable potency. acs.orgnih.govresearchgate.netnih.gov | acs.orgnih.govresearchgate.netnih.gov |

| Indazole-based arylacylamides | Cys218 | Potent and selective covalent inhibitors identified via virtual screening. nih.gov | nih.gov |

| DTP3 | GADD45β-MKK7 interaction | Inhibits interaction, activates JNK-dependent apoptosis. nih.govmdpi.com | nih.govmdpi.com |

| TRT-0002, TRT-0029, TRT-0173 | MKK7-TIPRL interaction | Inhibit interaction, sensitize HCC cells to TRAIL. oncotarget.com | oncotarget.com |

| HWY336 | Activation loop (non-covalent) | Selectively inhibits MKK4 and MKK7 by interfering with substrate access. plos.org | plos.org |

Detailed Research Findings

Research into MKK7-targeting compounds has yielded several key findings. High-throughput screening has successfully identified initial hit compounds that modulate MKK7 activity or its interactions with binding partners. patsnap.comacs.orgoncotarget.com Structure-based design has been instrumental in understanding the binding modes of inhibitors and guiding the design of more potent and selective molecules. nih.govnih.govresearchgate.netbiorxiv.org The importance of Cys218 as a target for covalent inhibition has been highlighted, leading to the development of various covalent MKK7 inhibitors with promising activity. nih.govacs.orgnih.govresearchgate.netnih.gov

Late-stage functionalization techniques, such as CuAAC, have proven effective for rapidly generating diverse libraries of covalent inhibitors, enabling efficient SAR exploration and optimization. nih.govacs.orgnih.gov Studies have shown that even small modifications introduced via LSF can lead to significant improvements in inhibitory activity. nih.govacs.orgnih.gov

Furthermore, targeting MKK7 binding partners like GADD45β and TIPRL has emerged as a viable strategy to modulate MKK7 signaling and induce desired cellular outcomes, such as apoptosis. nih.govoncotarget.commdpi.com Compounds disrupting these interactions have shown efficacy in preclinical models. oncotarget.commdpi.com

The development of selective MKK7 inhibitors remains an active area of research, with ongoing efforts to improve potency, selectivity, and pharmacokinetic properties. nih.govfrontiersin.org

Compound Names and PubChem CIDs

Advanced Theoretical and Computational Approaches

Molecular Dynamics Simulations for MKK7-Ligand Interactions.

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of biological molecules over time, providing insights into their conformational changes and interactions with other molecules, such as ligands. For MKK7, MD simulations can help to understand how ligands, including potential inhibitors, bind to the protein and the stability of these interactions. This method can capture the atomistic details of the binding process and identify key residues involved in the interaction interface. mdpi.comnih.govbiorxiv.org MD simulations can also be used to explore the conformational landscape of MKK7 and how ligand binding might induce changes in its structure and dynamics, potentially affecting its activation state. biorxiv.org Studies have utilized MD simulations to elucidate the interaction mechanism of specific compounds, such as the peptide DTP3, with the kinase domain of MKK7, providing an atomistic view of the established interactions. mdpi.com

Docking Studies and Virtual Screening for Novel MKK7 Inhibitors.

Docking studies and virtual screening are computational techniques used to identify potential ligands or inhibitors that can bind to a target protein like MKK7. Molecular docking predicts the preferred binding orientation and affinity of a ligand to a protein's active site or other binding pockets. mdpi.comnih.govmdpi.com Virtual screening involves computationally evaluating large libraries of small molecules to identify candidates that are likely to bind to the target, significantly accelerating the drug discovery process. nih.govmdpi.combiorxiv.orgscispace.commdpi.com For MKK7, these methods have been employed to discover novel inhibitors, including covalent inhibitors that form a stable bond with the protein. nih.govbiorxiv.orgresearchgate.netacs.org Covalent virtual screening has been used to identify selective MKK7 covalent inhibitors, and subsequent experimental validation, including crystal structures, has confirmed the predicted binding modes. nih.govbiorxiv.org Docking studies can also be used to predict binding sites on the MKK7 protein for specific compounds. mdpi.com

Systems Biology Approaches to Analyze MKK7 Pathway in Disease.

Systems biology integrates data from various biological levels (genomics, proteomics, etc.) with computational modeling to understand the behavior of biological systems as a whole. Applied to the MKK7 pathway, this approach can provide a broader understanding of its role in the context of complex diseases. By analyzing how the MKK7 pathway interacts with other signaling networks and cellular processes, systems biology can identify key nodes and pathways that contribute to disease development and progression. mdpi.comroyalsocietypublishing.orgpnas.org This can involve analyzing large-scale datasets to identify correlations between MKK7 activity and disease markers, or developing comprehensive computational models that capture the interplay of multiple pathways. Systems biology approaches can help to elucidate the mechanisms by which MKK7 contributes to conditions such as inflammation, cancer, and neurological disorders. biorxiv.orgnih.gov Mathematical models within a systems biology framework have been used to investigate the role of MKK7 in the pathogenesis of diseases like multiple myeloma, exploring the interactions between NF-κB and JNK signaling. royalsocietypublishing.org

Future Research Directions and Translational Perspectives

Elucidating Unresolved Mechanisms of MKK7 Regulation and Downstream Effects.

Despite significant progress, the intricate mechanisms governing MKK7 regulation and its diverse downstream effects remain areas of active investigation. Future research needs to delve deeper into the upstream activators and regulatory proteins that precisely control MKK7 activity in different cell types and in response to specific stimuli, such as viral infection. While it is known that MAP3Ks phosphorylate and activate MKK7, the specific MAP3Ks involved can vary depending on the stimulus. researchgate.netresearchgate.net Furthermore, scaffolding proteins play a crucial role in assembling MAP3K/MKK7/JNK complexes, influencing the duration and intensity of signaling, but their precise regulatory mechanisms require further elucidation. researchgate.netresearchgate.net Understanding how post-translational modifications, beyond phosphorylation, impact MKK7 stability, localization, and interaction with other proteins is also critical.

On the downstream side, a comprehensive understanding of the full spectrum of JNK substrates phosphorylated by MKK7 and how this phosphorylation specifically dictates cellular outcomes (e.g., apoptosis versus survival, type of inflammatory response) is still developing. Research indicates that MKK7 is essential for JNK activation by pro-inflammatory cytokines, while MKK4 also contributes but is not solely required for this activation. researchgate.net Further studies are needed to fully differentiate the specific roles of MKK7 and MKK4 in activating different JNK isoforms (JNK1, JNK2, JNK3) and how this contributes to diverse cellular responses during health and disease, including viral pathogenesis.

Investigation of Cross-Talk Between MKK7 and Other Signaling Pathways.

The JNK pathway does not operate in isolation but engages in complex cross-talk with numerous other intracellular signaling cascades. Investigating the interactions between MKK7 and other pathways, such as NF-κB, p38 MAPK, and ERK, is crucial for understanding the integrated cellular response to stimuli like viral infection. nih.govresearchgate.netmdpi.comfrontiersin.org For instance, the NF-κB pathway can modulate JNK activity by acting on MKK7. imrpress.com SARS-CoV proteins have been shown to activate both JNK and ERK pathways. nih.govfrontiersin.org

Future research should aim to map these interactions in detail, identifying the molecular mechanisms by which MKK7 signaling influences or is influenced by other pathways. This includes understanding how this cross-talk impacts viral replication, host immune responses, and the induction of pro-inflammatory cytokines and apoptosis during coronavirus infection. nih.govfrontiersin.orgresearchgate.net Elucidating these complex interactions can reveal novel therapeutic targets that modulate multiple pathways simultaneously for a more effective intervention.

Development of Advanced In Vitro and Ex Vivo Models for MKK7 Research.

Advancing the understanding of MKK7's role in health and disease necessitates the development and utilization of more sophisticated in vitro and ex vivo models that better recapitulate the complexity of in vivo systems. While traditional 2D cell cultures have been instrumental, they often lack the physiological relevance of 3D tissue structures and the interplay between different cell types. qima-lifesciences.comunito.it

Future research should focus on developing advanced in vitro models, such as organoids and multi-cellular co-cultures, that mimic specific tissues and organs affected by conditions where MKK7 signaling is implicated, such as lung tissue in the context of respiratory viral infections. qima-lifesciences.comunito.it Furthermore, the increased use of ex vivo models, utilizing fresh tissues from relevant organisms, can provide a more accurate representation of the in vivo environment for studying MKK7 activity and the efficacy of MKK7-targeting compounds. qima-lifesciences.comunito.itmdpi.commdpi.com These models can help bridge the gap between simplified cell line studies and complex in vivo experiments, adhering to the 3Rs principle (Replacement, Reduction, and Refinement) in animal research. researchgate.netunito.itmdpi.com

Exploration of MKK7-Targeting Compounds in Novel Pathophysiological Contexts.

Given MKK7's central role in the JNK pathway, which is involved in various diseases, exploring the therapeutic potential of MKK7-targeting compounds in novel pathophysiological contexts is a significant area for future research. While MKK7 inhibitors have been investigated for their potential in cancer due to the JNK pathway's role in cell survival and proliferation, their application in infectious diseases, particularly viral infections, is gaining attention. researchgate.netresearchgate.netnih.gov

Research has shown the JNK pathway, activated by MKK4 and MKK7, plays a role in coronavirus-induced apoptosis and the production of pro-inflammatory cytokines. nih.govfrontiersin.orgresearchgate.net Specific MKK7 inhibitors have been developed and characterized, demonstrating potency and selectivity. researchgate.netfrontiersin.orgqima-lifesciences.com Future studies should rigorously evaluate the efficacy of these and newly developed MKK7 inhibitors in relevant in vitro, ex vivo, and in vivo models of viral infections, including those caused by coronaviruses. This includes investigating their ability to modulate viral replication, reduce excessive inflammation, and prevent virus-induced tissue damage. Beyond infectious diseases, the role of MKK7 in other conditions like neuroinflammation, autoimmune disorders, and metabolic diseases warrants further investigation for potential therapeutic intervention.

Application of Artificial Intelligence and Machine Learning in MKK7 Inhibitor Discovery.

Q & A

Q. How should researchers design experiments to study Mkk7-cov-2’s biochemical interactions?

Methodological Answer:

- Begin with in vitro assays (e.g., enzyme inhibition or binding affinity studies) to establish baseline activity. Use dose-response curves and triplicate measurements to ensure reproducibility.

- For structural analysis, employ techniques like X-ray crystallography or cryo-EM, referencing prior protocols for similar compounds .

- Include positive/negative controls (e.g., known inhibitors or solvent-only samples) and validate results using orthogonal methods (e.g., SPR for binding kinetics if ITC is used initially) .

What criteria define a robust research question for this compound studies?

Methodological Answer:

- Use the FINER framework : Feasible (e.g., access to lab resources), Novel (address gaps in viral protease mechanisms), Ethical (compliance with biosafety protocols), Relevant (implications for antiviral drug design), and Resolvable (clear endpoints like IC₅₀ values) .

- Avoid overly broad questions; instead, focus on hypotheses like, “Does this compound’s binding affinity correlate with its inhibition of SARS-CoV-2 replication?” .

Q. How can researchers ensure data validity when characterizing this compound’s physicochemical properties?

Methodological Answer:

- Perform purity assessments via HPLC (>95% purity threshold) and corroborate with mass spectrometry.

- Report solubility in standardized solvents (e.g., DMSO for stock solutions) and validate stability under experimental conditions (e.g., pH 7.4 for 24 hours) .

- Disclose batch-to-batch variability and use reference standards from accredited suppliers (e.g., Sigma-Aldrich or Merck) .

Advanced Research Questions

Q. How should contradictory data on this compound’s mechanism of action be resolved?

Methodological Answer:

- Conduct sensitivity analyses to identify outliers or confounding variables (e.g., assay temperature or cell-line specificity).

- Use meta-analysis to compare findings across studies, prioritizing datasets with transparent methodologies (e.g., full disclosure of IC₅₀ calculation methods) .

- Apply Bayesian statistics to weigh evidence quality, incorporating prior data on structurally analogous compounds .

Q. What strategies optimize this compound’s synthetic yield without compromising purity?

Methodological Answer:

- Screen reaction conditions (e.g., solvent polarity, catalysts) using DoE (Design of Experiments) to identify critical parameters.

- Employ continuous-flow chemistry for scalable synthesis and in-line purification (e.g., scavenger resins).

- Characterize intermediates via NMR and IR spectroscopy to track byproduct formation .

Q. How can researchers systematically review this compound’s preclinical data for translational potential?

Methodological Answer:

- Follow PRISMA guidelines for literature screening, filtering studies by rigor (e.g., blinded in vivo trials) and relevance (e.g., toxicity profiles in primate models).

- Create evidence tables comparing efficacy metrics (e.g., ED₅₀, therapeutic index) and highlight gaps (e.g., lack of long-term toxicity data) .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

Methodological Answer:

Q. How should mixed-methods approaches integrate qualitative and quantitative data in this compound research?

Methodological Answer:

Q. What protocols ensure ethical transparency in sharing this compound data?

Methodological Answer:

Q. How can researchers validate computational predictions of this compound’s binding modes experimentally?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.